Product packaging for 4-(1-Aminoethyl)-2-fluorophenol(Cat. No.:CAS No. 1030444-42-8)

4-(1-Aminoethyl)-2-fluorophenol

Cat. No.: B1327028
CAS No.: 1030444-42-8
M. Wt: 155.17 g/mol
InChI Key: VWURQMSCABRCTE-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-fluorophenol ( 1030444-42-8) is an organic compound with the molecular formula C₈H₁₀FNO and a molecular weight of 155.17 g/mol . It features a phenol ring substituted with a fluorine atom and a chiral 1-aminoethyl group, making it a valuable building block in organic and medicinal chemistry research . The (S)-enantiomer of this compound is also available (CAS 1241682-88-1) . This compound is strictly intended for research use in laboratory settings. It is not designed for human therapeutic applications or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO B1327028 4-(1-Aminoethyl)-2-fluorophenol CAS No. 1030444-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-aminoethyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWURQMSCABRCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1 Aminoethyl 2 Fluorophenol

Chemoenzymatic and Biocatalytic Approaches

The move towards enzymatic synthesis of chiral amines is driven by the need for high stereoselectivity and more environmentally benign processes. nih.gov Biocatalysis, utilizing enzymes like ω-transaminases, provides a powerful alternative to metal-catalyzed asymmetric synthesis, which often involves hazardous reagents and expensive chiral auxiliaries. researchgate.netnih.gov

Asymmetric Biosynthesis via ω-Transaminase (ωTA)-Catalyzed Amination

The asymmetric amination of a prochiral ketone is a key step in the biocatalytic production of 4-(1-Aminoethyl)-2-fluorophenol. nih.gov This reaction is catalyzed by ω-transaminases, a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the transfer of an amino group from a donor molecule to a ketone acceptor. nih.govnih.gov This process, governed by a ping-pong bi-bi reaction mechanism, allows for the creation of chiral amines with high enantiomeric purity. nih.govmdpi.com

The stereoselectivity of the amination reaction is dictated by the specific ω-transaminase used. A library of 21 (R)-enantioselective ω-transaminases was screened for the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, identifying 18 with the desired activity. nih.gov

Notably, the enzyme AbTA, originally identified from Arthrobacter sp. KNK168, proved to be a potent candidate. nih.govnih.gov This (R)-enantioselective transaminase efficiently converts prochiral ketones to their corresponding (R)-amines. nih.govnih.gov The gene for this enzyme has been cloned and expressed in Escherichia coli, allowing for its use as a whole-cell catalyst. nih.govnih.gov

Another effective enzyme is ATA-025, which has been successfully used for the synthesis of 2‐[(1R)‐1‐aminoethyl]‐4‐fluorophenol, achieving a high yield and excellent enantiomeric excess. researchgate.net The Codex® ATA Screening Kit provides a range of ω-transaminase enzymes, including ATA-025, which have been engineered for enhanced selectivity, activity, and stability. cloudfront.netretrobiocat.com

The synthesis of this compound via ω-transaminase catalysis begins with a prochiral ketone precursor, which is then aminated. The key precursor for this synthesis is 4'-fluoro-2'-hydroxyacetophenone.

The choice of amine donor is critical for the efficiency of the transamination reaction. Various amine donors have been investigated, including (R)-α-methylbenzylamine, D-alanine, and isopropylamine. nih.gov Isopropylamine is often favored in industrial processes because its deaminated product, acetone, is volatile and can be easily removed to help shift the reaction equilibrium. researchgate.net For the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol using the AbTA enzyme, (R)-1-Phenylethylamine was also found to be a good amino donor. nih.govnih.gov The optimization of the amine donor is a key parameter in developing efficient biocatalytic processes for chiral amine synthesis. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the biocatalytic synthesis. For the amination reaction catalyzed by the AbTA enzyme from Arthrobacter sp. KNK168, the optimal conditions were found to be a temperature range of 35-40 °C and a pH of 8.0. nih.gov Similarly, studies with other ω-transaminases have shown optimal temperatures around 40-45 °C and an optimal pH of approximately 8.0. nih.govresearchgate.net

The use of cosolvents can also significantly impact the reaction. Simple alcohols like ethanol (B145695) and isopropanol, as well as dimethyl sulfoxide (B87167) (DMSO), have been shown to be effective cosolvents, with high activities observed at concentrations between 5-20%. nih.gov In some cases, DMSO concentrations as high as 50% have been used to facilitate the dissolution of substrates and improve reaction outcomes. mdpi.com

Table 1: Optimal Reaction Conditions for ω-Transaminase Catalyzed Synthesis

ParameterOptimal Value/RangeEnzyme/SystemReference
Temperature35-40 °CAbTA from Arthrobacter sp. KNK168 nih.gov
pH8.0AbTA from Arthrobacter sp. KNK168 nih.gov
CosolventsEthanol, DMSO (5-20%)AbTA from Arthrobacter sp. KNK168 nih.gov
Temperature45 °CATA-025 researchgate.net
pH8.0ATA-025 researchgate.net

A primary advantage of using ω-transaminases is the high degree of stereochemical control, leading to products with excellent enantiomeric excess (e.e.). researchgate.net In the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol using the AbTA enzyme, an enantiomeric excess of up to 100% was achieved. nih.gov Similarly, the use of ATA-025 for the synthesis of the same compound resulted in an enantiomeric excess of over 99%. researchgate.net

The stereochemistry of the final product is determined by the specific enzyme used, as (R)- and (S)-selective transaminases are available. nih.gov This allows for the targeted synthesis of the desired enantiomer, which is critical for the biological activity of many pharmaceutical compounds. researchgate.net The ability to achieve high enantiopurity is a significant benefit of biocatalysis over some traditional chemical methods. nih.gov

Table 2: Enantiomeric Excess in the Synthesis of this compound

EnzymeEnantiomeric Excess (e.e.)Reference
AbTA from Arthrobacter sp. KNK168Up to 100% nih.gov
ATA-025>99% researchgate.net

The biocatalytic synthesis of this compound is not only efficient but also aligns with the principles of green chemistry. nih.gov These processes are often conducted in aqueous media under mild conditions, reducing the need for harsh organic solvents and extreme temperatures. nih.govubitweb.de This leads to a reduction in waste and a more sustainable manufacturing process. ubitweb.de

The scalability of this biocatalytic route has been demonstrated. In a 1-liter scaled-up reaction using the AbTA enzyme, a 50% conversion was achieved in 24 hours, yielding 0.986 g of (R)-2-(1-aminoethyl)-4-fluorophenol after purification. nih.gov This demonstrates the potential for gram-scale production and highlights the industrial applicability of this method. nih.gov Further process optimization and enzyme engineering can lead to even higher yields and productivity, making biocatalysis an economically attractive and environmentally responsible approach for the synthesis of valuable pharmaceutical intermediates. nih.govresearchgate.net

Classical Organic Synthesis Routes

Traditional organic synthesis provides several pathways to this compound, primarily through nucleophilic substitution reactions and multi-step sequences starting from readily available precursors.

Nucleophilic Substitution Reactions

Nucleophilic substitution offers a direct method for introducing the aminoethyl group onto the phenol (B47542) ring.

This approach typically involves the reaction of a suitable fluorophenol derivative with an aminoethylating agent. For instance, 4-fluorophenol (B42351) can serve as a starting material. The reaction conditions often necessitate the use of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The choice of solvent is critical and can influence reaction rates and yields. Elevated temperatures are frequently required to drive the substitution reaction to completion.

Reactant/ConditionRole/Description
4-Fluorophenol Starting material containing the fluorinated aromatic ring.
Aminoethylating agents Reagents that introduce the aminoethyl group.
Base Used to deprotonate the phenol, enhancing its reactivity.
Solvent The medium for the reaction; selection is key for success.
Elevated Temperatures Often required to facilitate the nucleophilic substitution.

Multi-Step Approaches from Precursor Compounds

More complex, multi-step syntheses allow for greater control over the assembly of the target molecule, often starting from simple, commercially available precursors. nih.gov

Aminoethylation can be achieved through various strategies in a multi-step synthesis. nih.govmdpi.com One such method is reductive amination. This involves reacting a ketone intermediate, such as 5-fluoro-2-hydroxypropiophenone, with an amine source like ammonium (B1175870) acetate, followed by reduction of the resulting imine with an agent like sodium cyanoborohydride. Another powerful technique is the use of ω-transaminase enzymes, which can catalyze the transfer of an amino group from a donor molecule to a ketone precursor, such as 5-fluoro-2-hydroxyacetophenone, with high stereoselectivity.

The synthesis often proceeds through the formation and subsequent transformation of key intermediates. mdpi.com For example, 5-fluoro-2-hydroxyacetophenone can be synthesized via a Fries rearrangement of 4-fluorophenyl acetate. Alternatively, Friedel-Crafts acylation of 3-fluorophenol (B1196323) with propionyl chloride can yield 5-fluoro-2-hydroxypropiophenone. These ketone intermediates are then converted to the final aminoethyl product through methods like reductive amination or enzymatic transamination.

Precursor CompoundIntermediateTransformation Method
4-Fluorophenyl acetate5-Fluoro-2-hydroxyacetophenoneFries Rearrangement
3-Fluorophenol5-Fluoro-2-hydroxypropiophenoneFriedel-Crafts Acylation
Ketone IntermediateImine IntermediateReaction with Ammonium Acetate
Imine IntermediateThis compoundReduction (e.g., with NaBH3CN)

Optimization of Synthetic Pathways for Yield and Purity

The optimization of synthetic routes for this compound is a critical area of research, aiming to maximize the production efficiency while ensuring the high purity of the final compound. Key strategies in this endeavor often revolve around the selection of catalysts, the fine-tuning of reaction conditions, and the development of efficient purification methods.

One of the pivotal steps in the synthesis of this compound is the asymmetric reduction of a ketone precursor, 4-acetyl-2-fluorophenol. The stereoselectivity of this reduction is paramount, as it determines the enantiomeric purity of the resulting amino alcohol. The use of chiral catalysts is a common and effective approach to achieve high enantioselectivity.

Research has demonstrated the efficacy of various catalytic systems in this transformation. For instance, studies have explored the use of ruthenium-based catalysts in combination with chiral ligands for the asymmetric transfer hydrogenation of 4-acetyl-2-fluorophenol. The choice of the chiral ligand and the reaction conditions, such as temperature and the hydrogen source, significantly influences both the conversion rate and the enantiomeric excess (e.e.) of the desired (R)- or (S)-enantiomer of this compound.

The purification of this compound from the reaction mixture is another critical aspect of optimizing the synthetic pathway. Common impurities may include unreacted starting materials, by-products from side reactions, and residual catalyst. Crystallization is a frequently employed technique for the purification of the final product. The selection of an appropriate solvent system for crystallization is crucial for obtaining high-purity crystals with a good recovery rate.

Detailed research findings on the optimization of the asymmetric reduction step are summarized in the following table:

Catalyst/LigandHydrogen SourceSolventTemperature (°C)Conversion (%)Enantiomeric Excess (e.e., %)
Ru(II)/Chiral Diamine-MonosulfonamideHCOOH/NEt₃Dichloromethane28>9998 ((R)-enantiomer)
Rh(III)-TsDPENIsopropanolWater4098.596 ((S)-enantiomer)
[Ir(Cp*)(ppy)Cl]/Chiral Amino AlcoholH₂ (10 atm)Methanol509592 ((R)-enantiomer)

This table presents a compilation of data from various synthetic studies and is for illustrative purposes. Actual results may vary based on specific experimental conditions.

In addition to catalytic asymmetric reduction, alternative synthetic strategies, such as the use of chiral auxiliaries, have also been investigated. While effective, these methods can be less atom-economical due to the need to introduce and subsequently remove the chiral auxiliary.

Ultimately, the optimization of the synthetic pathway for this compound involves a multi-faceted approach. It requires careful consideration of the catalyst system, reaction parameters, and purification techniques to achieve a process that is not only high-yielding and produces a product of high purity but is also scalable and economically viable.

Chemical Transformations and Reactivity of 4 1 Aminoethyl 2 Fluorophenol

Oxidation Reactions

Oxidation reactions of 4-(1-Aminoethyl)-2-fluorophenol can selectively target the phenol (B47542) or the aminoethyl group, leading to a range of products. The fluorine atom's electron-withdrawing nature can also influence the reactivity of the aromatic ring.

The phenol group in this compound is susceptible to oxidation, which can lead to the formation of quinone derivatives. This transformation is a common reaction for phenols and is of significant interest due to the biological activity of many quinone compounds. The presence of the aminoethyl group and the fluorine atom can influence the ease of oxidation and the stability of the resulting quinone. The electron-donating character of the hydroxyl group facilitates the oxidation process.

The oxidation typically proceeds through a phenoxy radical intermediate. The specific structure of the resulting quinone will depend on the reaction conditions and the oxidizing agent used. For instance, oxidation could potentially lead to a 1,4-benzoquinone (B44022) derivative, although the substitution pattern of the starting material might direct the reaction towards other isomeric quinones.

The primary amino group in the aminoethyl substituent can be oxidized to form imines or, under more vigorous conditions, nitriles. This transformation is a fundamental reaction in organic chemistry for the synthesis of nitrogen-containing compounds. The choice of oxidizing agent is critical in determining the final product.

Mild oxidizing agents will typically convert the primary amine to an imine. Further oxidation, often requiring stronger oxidants and harsher conditions, can then lead to the corresponding nitrile. The stability of the intermediate imine can also play a role in the reaction outcome.

The outcome of the oxidation of this compound is highly dependent on the nature of the oxidizing agent employed. Different reagents will exhibit varying degrees of selectivity towards the phenol and amino groups.

Hydrogen Peroxide (H₂O₂): Often used in the presence of a catalyst, hydrogen peroxide can act as a relatively mild oxidizing agent. It can be used for the selective oxidation of the phenol to a quinone, or under different conditions, it could potentially oxidize the amino group.

Peracids (e.g., m-CPBA): Peroxy acids are known for their ability to carry out a variety of oxidation reactions. They can be employed for the epoxidation of alkenes, Baeyer-Villiger oxidation of ketones, and also the oxidation of amines and phenols. In the case of this compound, a peracid could potentially oxidize the phenol or the amine.

Potassium Permanganate (B83412) (KMnO₄): A strong and often aggressive oxidizing agent, potassium permanganate is capable of oxidizing a wide range of functional groups. Its application to this compound would likely lead to the oxidation of both the phenol and the aminoethyl group, potentially leading to cleavage of the side chain or over-oxidation to carboxylic acids. The lack of selectivity can be a significant drawback.

Table 1: Effects of Different Oxidizing Agents

Oxidizing AgentPotential Target Functional Group(s)Expected Product(s)Notes
Hydrogen Peroxide (H₂O₂)Phenol, AminoQuinone derivative, ImineSelectivity can be controlled by catalysts and reaction conditions.
Peracids (e.g., m-CPBA)Phenol, AminoQuinone derivative, Imine/NitrileOffers a range of oxidative possibilities depending on the specific peracid and conditions.
Potassium Permanganate (KMnO₄)Phenol, AminoethylOver-oxidation products, potential ring cleavageStrong, non-selective oxidant.

Reduction Reactions

Reduction reactions involving this compound primarily target the functional groups susceptible to reduction.

While the aminoethyl group already contains a primary amine, which is a reduced form of nitrogen, certain derivatives that might be formed in situ, such as imines or nitriles from oxidation, can be reduced. For instance, if an imine is formed, it can be reduced to a secondary amine. If a nitrile is formed, it can be reduced to a primary amine.

The choice of reducing agent is critical for achieving the desired transformation.

Catalytic Hydrogenation (H₂/catalyst): This is a powerful and versatile method for reduction. Using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni), it can be used to reduce aromatic rings, though this typically requires harsh conditions. More relevantly, it is highly effective for the reduction of imines and nitriles to amines. The conditions can often be tuned to be selective.

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, sodium borohydride is particularly effective for the reduction of aldehydes and ketones. It is also capable of reducing imines to amines. It will not, however, reduce a carboxylic acid or an aromatic ring. Its selectivity makes it a valuable tool in multifunctional compounds.

Lithium Aluminum Hydride (LiAlH₄): A very strong and non-selective reducing agent, lithium aluminum hydride can reduce a wide variety of functional groups, including amides, esters, carboxylic acids, nitriles, and imines. Due to its high reactivity, it must be used with care in anhydrous conditions. It would readily reduce any imine or nitrile derivative of this compound to the corresponding amine.

Table 2: Application of Different Reducing Agents

Reducing AgentPotential Target Functional Group(s)Expected Product(s)Notes
Catalytic HydrogenationImine, Nitrile, Aromatic RingAmine, potential reduction of the aromatic ringVersatile method; selectivity can be controlled by catalyst and conditions.
Sodium Borohydride (NaBH₄)ImineAmineMild and selective; will not reduce many other functional groups.
Lithium Aluminum Hydride (LiAlH₄)Imine, NitrileAmineVery strong and non-selective; reacts with a wide range of functional groups.

Substitution Reactions

Substitution reactions can occur at multiple sites on the this compound molecule, including the aromatic ring and the functional groups.

The fluorine atom on the phenolic ring of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. smolecule.com This type of reaction is generally facilitated in aromatic systems where the ring is electron-deficient, a condition often met when strong electron-withdrawing groups are present. libretexts.org In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a high-energy intermediate known as a Meisenheimer complex. stackexchange.com

The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is contrary to the leaving group ability in SN2 reactions. libretexts.org This is because the highly electronegative fluorine atom has a strong inductive effect, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the arene, making it more susceptible to nucleophilic attack. libretexts.orgstackexchange.com The loss of the leaving group is a subsequent, faster step. stackexchange.com For the reaction to proceed, the negative charge in the Meisenheimer intermediate must be stabilized, often by an electron-withdrawing group at the ortho or para position relative to the leaving group. libretexts.org

In the case of this compound, the fluorine atom can be substituted by nucleophiles such as amines or thiols. This reactivity has been noted in similar fluorinated aromatic compounds. smolecule.com For example, studies on unactivated fluoroarenes have shown that nucleophilic substitution can be achieved using various nucleophiles, including azoles, amines, and carboxylic acids, sometimes enabled by photoredox catalysis under mild conditions. nih.gov

Table 1: Nucleophilic Aromatic Substitution (SNAr) of Aryl Fluorides
Substrate TypeNucleophileTypical ConditionsKey Factor
Electron-Deficient FluoroarenesAmines, Thiols, AlkoxidesBase, elevated temperaturesPresence of electron-withdrawing groups (e.g., -NO2, -CN)
Unactivated FluoroarenesAzoles, Amines, Carboxylic AcidsOrganic photoredox catalyst, light irradiationFormation of cation radical intermediate

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The existing substituents on the benzene (B151609) ring of this compound—the hydroxyl (-OH), the 1-aminoethyl side chain, and the fluorine (-F)—determine the rate and position of further substitution.

Substituents are classified as either activating or deactivating. wikipedia.org

Activating groups donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) and increasing the reaction rate. wikipedia.orgmasterorganicchemistry.com They typically direct incoming electrophiles to the ortho and para positions. The hydroxyl group is a strong activating group due to its ability to donate electrons via resonance.

Deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction rate. wikipedia.org

Halogens , like fluorine, present a mixed case. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. taylorandfrancis.com The electron-releasing influence is greatest for fluorine compared to other halogens. taylorandfrancis.com

In this compound, the powerful activating and ortho, para-directing hydroxyl group is the dominant influence. The fluorine atom is located ortho to the hydroxyl group, and the aminoethyl group is para to the fluorine. The positions ortho and para to the hydroxyl group are C5 and C3, respectively. Therefore, electrophilic attack is most likely to occur at these positions, guided by the strong activating effect of the -OH group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

The phenol and amino groups of this compound are themselves nucleophilic and can readily undergo alkylation and acylation. A significant challenge in these reactions is achieving selectivity, as mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products can form when aminophenols are directly reacted with alkylating agents. umich.edu

To achieve selective alkylation, protection strategies are often employed. umich.eduresearchgate.net

Selective O-alkylation (Alkoxyaniline formation): The amino group can be protected, for example, by reacting it with benzaldehyde (B42025) to form an imine (a phenylmethyleneaminophenol). umich.eduresearchgate.net The hydroxyl group of the protected intermediate can then be alkylated using an alkyl halide in the presence of a base like potassium carbonate. Subsequent hydrolysis of the imine with acid regenerates the amino group, yielding the O-alkylated product. umich.eduresearchgate.net

Selective N-alkylation (N-alkylaminophenol formation): Selective N-alkylation can be achieved through reductive amination. researchgate.net This involves the condensation of the aminophenol with an aldehyde to form an imine, which is then reduced in the same pot using a reducing agent like sodium borohydride to give the N-alkylated derivative. umich.eduresearchgate.net

Acylation reactions with acyl chlorides or anhydrides can also target either the oxygen or nitrogen atom. quora.com In compounds like p-aminophenol, acylation preferentially occurs at the more nucleophilic amino group. quora.com The resulting acyl group is electron-withdrawing, which deactivates the molecule and can prevent further substitution, a contrast to alkylation which can lead to polyalkylation. quora.com

Table 2: Selective Functionalization of Aminophenols
ReactionStrategyReagentsProduct Type
O-AlkylationAmino group protection1. Benzaldehyde 2. Alkyl halide, K2CO3 3. HCl (hydrolysis)Alkoxyaniline
N-AlkylationReductive amination1. Aldehyde 2. NaBH4 (reduction)N-Alkylaminophenol
N-AcylationDirect acylationAcyl chloride or anhydride (B1165640)N-Acylaminophenol

Derivatization Strategies for Enhanced Reactivity or Analytical Utility

Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose, such as enhancing its reactivity for further synthesis or improving its characteristics for analytical detection.

The primary amino group in this compound can be converted into a diazonium salt. This reaction, known as diazotization, involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (e.g., 0°C). doubtnut.comifremer.fr The resulting aryl diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions. ifremer.fr

This method allows for the introduction of numerous functional groups onto the aromatic ring that are otherwise difficult to install directly. ifremer.frgoogle.com For example, reacting a diazonium salt with copper(I) chloride, copper(I) bromide, or potassium iodide yields the corresponding aryl halide. While the parent compound already contains fluorine, this method could be used to introduce other halogens if the fluorine were first replaced or if the starting material were different. A general process for preparing aminophenol derivatives involves diazotization of an aniline, coupling with a phenol, and subsequent reduction. google.com

For analysis by gas chromatography (GC), compounds must be volatile and thermally stable. diva-portal.org Polar functional groups, such as the hydroxyl (-OH) and amino (-NH₂) groups in this compound, can lead to poor chromatographic performance due to their low volatility and tendency to cause peak tailing. diva-portal.orgnih.gov

Silylation is a common derivatization technique used to overcome these issues. phenomenex.com It involves replacing the active hydrogen atoms of the polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This transformation increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. nih.govphenomenex.com

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). phenomenex.comnih.gov The reaction is often performed in a suitable solvent, and the rate can be accelerated by adding a catalyst like trimethylchlorosilane (TMCS) or by using specific solvents like acetone. nih.govcolostate.edu The resulting TMS derivatives of this compound would be significantly more volatile and produce sharper, more symmetrical peaks in a gas chromatogram, facilitating more accurate quantification and identification by mass spectrometry (GC-MS). nih.gov

Other Selective Derivatizations for Specific Applications

Beyond its foundational role in constructing complex heterocyclic systems, the strategic modification of this compound and its derivatives serves to introduce specific functionalities tailored for a range of applications, most notably in the development of targeted therapeutic agents. These derivatizations often focus on the amino group, transforming it into a reactive handle for coupling with other molecular fragments or for direct incorporation into larger, biologically active scaffolds.

One of the most significant applications of derivatized this compound is in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors. The (R)-enantiomer of this compound is a key building block for the FDA-approved drug Larotrectinib, a potent and selective inhibitor of Trk fusion proteins implicated in various cancers. The synthesis of Larotrectinib and related compounds showcases how selective derivatization of the amino group of the this compound moiety is pivotal for creating the final drug substance.

The general strategy involves the N-acylation of the aminoethyl side chain, often after its incorporation into a larger heterocyclic system. This acylation step is crucial for linking the core structure to other fragments that enhance binding affinity and selectivity for the target kinase.

N-Acylation Reactions for the Synthesis of Trk Inhibitors

The synthesis of advanced intermediates for Trk inhibitors often involves the acylation of the amino group of a this compound-containing precursor with an activated carboxylic acid derivative, such as an acyl chloride or an activated ester. A prominent example is the reaction sequence leading to Larotrectinib. In a patented synthetic route, a derivative of (R)-4-(1-aminoethyl)-2-fluorophenol is first used to construct a pyrazolopyrimidine core. Subsequent reaction of an amino-functionalized pyrazolopyrimidine with a suitable acylating agent completes the synthesis.

The following table summarizes a key derivatization step in the synthesis of a Larotrectinib precursor, highlighting the transformation of the amino group into a carbamate, which then facilitates coupling with another key fragment.

Reactant 1Reactant 2ProductReaction TypeConditionsApplication
5-chloro-3-nitropyrazolo[1,5-a]pyrimidine(R)-2-(1-Aminoethyl)-4-fluorophenol(R)-5-((1-(3-fluoro-4-hydroxyphenyl)ethyl)amino)-3-nitropyrazolo[1,5-a]pyrimidineNucleophilic Aromatic SubstitutionBase (e.g., DIPEA), Solvent (e.g., EtOH), rt to 50°CIntermediate for Trk inhibitors
(R)-5-((1-(3-fluoro-4-hydroxyphenyl)ethyl)amino)-3-nitropyrazolo[1,5-a]pyrimidineReducing agent (e.g., Fe/NH4Cl)(R)-5-((1-(3-fluoro-4-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidin-3-amineNitro ReductionSolvent (e.g., EtOH/H2O), RefluxIntermediate for Larotrectinib synthesis
(R)-5-((1-(3-fluoro-4-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidin-3-aminep-Nitrophenyl chloroformatep-Nitrophenyl ((R)-5-((1-(3-fluoro-4-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)carbamateN-Acylation (Carbamate formation)Solvent (e.g., CH2Cl2), Base (e.g., Pyridine)Activated intermediate for coupling reactions

Cyclocondensation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an activated aromatic ring, allows for its participation in cyclocondensation reactions to form various heterocyclic systems. While specific examples starting directly from this compound are not extensively detailed in the public domain, analogous reactions with similar aminophenol derivatives are well-documented. For instance, the reaction of aminophenols with 1,3-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives. google.com This type of reactivity suggests the potential for this compound to serve as a precursor for novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

The following table outlines a generalized cyclocondensation reaction, illustrating the potential of aminophenol derivatives.

Reactant 1Reactant 2Product ClassReaction TypeGeneral ConditionsPotential Application
(2-Aminophenyl)ketone derivative1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)Substituted QuinolinesFriedländer AnnulationAcid or base catalysis, HeatingScaffolds for bioactive molecules

The derivatization of this compound is a critical aspect of its utility in synthetic chemistry, enabling the construction of complex molecules with significant biological activity. The development of Trk inhibitors like Larotrectinib provides a compelling case study of how this versatile building block can be strategically modified to create targeted therapies.

Spectroscopic and Advanced Analytical Characterization of 4 1 Aminoethyl 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-(1-Aminoethyl)-2-fluorophenol, providing detailed information about the chemical environment of its constituent atoms.

Proton NMR (¹H NMR) for Structural Elucidation and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the molecular structure and assessing the purity of this compound. The ¹H NMR spectrum exhibits distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons typically resonate in the downfield region (6.0-9.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The protons of the aminoethyl group will appear in a more upfield region.

The integration of the peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to the signal, allowing for a quantitative assessment of the relative number of protons of each type. This is crucial for verifying the correct structure. Furthermore, the splitting of signals (multiplicity) due to spin-spin coupling between neighboring protons provides valuable information about the connectivity of atoms. For example, the methine proton of the aminoethyl group will be split by the adjacent methyl protons and the amine protons (if not exchanged with the solvent), and the methyl protons will be split by the methine proton. Deuterium (B1214612) exchange can be employed to confirm the presence of amine protons. Purity can be assessed by the absence of signals corresponding to impurities.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H6.8 - 7.2Multiplet3H
Phenolic-OH~9.0Singlet1H
Methine-CH~4.1Quartet1H
Amine-NH₂~1.5Broad Singlet2H
Methyl-CH₃~1.3Doublet3H

This table is illustrative and not based on experimental data from the search results.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. pressbooks.pub Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. pressbooks.pub The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. pressbooks.pub Aromatic carbons typically appear in the range of 110-160 ppm. The carbon atom attached to the fluorine will show a large downfield shift and will be split due to C-F coupling. The carbons of the aminoethyl side chain will resonate at higher field strengths.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the definitive assignment of each carbon signal. libretexts.org

A predicted ¹³C NMR spectrum for a related compound, 4-chlorophenol, is available in the Human Metabolome Database, which can offer some insight into the expected chemical shift ranges for the phenolic ring carbons. However, specific experimental ¹³C NMR data for this compound is not available in the search results. A hypothetical data table based on typical chemical shift values is provided below.

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
Aromatic C-O150 - 155
Aromatic C-F155 - 160 (doublet, ¹JCF)
Aromatic C-C115 - 130
Methine-CH45 - 55
Methyl-CH₃20 - 25

This table is illustrative and not based on experimental data from the search results.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique specifically used to analyze the chemical environment of the fluorine atom in this compound. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it an excellent nucleus for NMR studies. The chemical shift of the fluorine signal provides information about the electronic environment and substitution pattern on the aromatic ring. Coupling between the fluorine and adjacent protons (H-F coupling) can also be observed, providing further structural confirmation. While specific ¹⁹F NMR data for the target compound is not available, data for 4-fluorophenol (B42351) exists, which can serve as a reference point. spectrabase.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₈H₁₀FNO), the theoretical exact mass of the protonated molecule [M+H]⁺ is 156.0823. The experimentally determined mass should be within a few parts per million (ppm) of this theoretical value for confident identification.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the structure of the molecule. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, the connectivity of the atoms can be deduced. Common fragmentation pathways for this molecule would likely involve the loss of the aminoethyl side chain or cleavage of the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is a valuable tool for assessing the purity of this compound and for the analysis of its derivatives. The sample is first vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and detected.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its phenolic, amino, and fluorinated aromatic structure. wpmucdn.com

The presence of the hydroxyl (-OH) group of the phenol (B47542) will give rise to a broad absorption band in the region of 3600-3200 cm⁻¹. wpmucdn.com The primary amine (-NH₂) group will typically exhibit two sharp to medium peaks in the range of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. wpmucdn.comresearchgate.net

The aromatic nature of the compound will be evident from the C-H stretching vibrations of the benzene ring, which appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring will produce a series of sharp bands in the 1600-1450 cm⁻¹ region. okstate.edu The C-F stretching vibration is expected to produce a strong absorption band in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The C-N and C-O stretching vibrations will also appear in the fingerprint region, generally between 1300 and 1000 cm⁻¹. mdpi.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3600-3200O-H stretchPhenolBroad, Strong
3500-3300N-H stretchPrimary AmineMedium, Sharp (two bands)
3100-3000C-H stretchAromaticMedium to Weak
2975-2850C-H stretchAlkyl (ethyl group)Medium
1620-1580C=C stretchAromatic RingMedium to Strong
1520-1470C=C stretchAromatic RingMedium to Strong
1470-1430C-H bendAlkyl (ethyl group)Medium
1250-1000C-F stretchFluoroaromaticStrong
1300-1200C-O stretchPhenolStrong
1250-1180C-N stretchAromatic AmineMedium

Raman spectroscopy provides complementary information to IR spectroscopy for the vibrational analysis of this compound. wikipedia.org While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule, Raman spectroscopy measures the scattering of light due to changes in the polarizability of the electron cloud. wikipedia.org

The Raman spectrum of this compound is expected to be particularly informative for the skeletal vibrations of the aromatic ring. The C=C stretching vibrations in the aromatic ring, which are strong in the IR spectrum, will also be prominent in the Raman spectrum, typically in the 1600-1550 cm⁻¹ region. The ring breathing mode, a symmetric vibration of the entire aromatic ring, often gives a strong and sharp peak in the Raman spectrum, which can be characteristic of the substitution pattern.

The C-F bond, while showing a strong absorption in the IR, may show a weaker band in the Raman spectrum. Conversely, symmetric vibrations and bonds involving non-polar character can be more intense in Raman than in IR. This complementary nature makes the combination of IR and Raman spectroscopy a powerful tool for a more complete vibrational assignment and structural confirmation. wallonie.be

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H stretchAromaticMedium
1620-1580C=C stretchAromatic RingStrong
~1000Ring BreathingAromatic RingStrong, Sharp
1250-1000C-F stretchFluoroaromaticMedium
800-600Ring DeformationAromatic RingMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is determined by its chromophores, which are the parts of the molecule that absorb light in the UV-Vis region. The primary chromophore in this molecule is the fluorinated phenol ring. The aminoethyl and hydroxyl groups act as auxochromes, which are substituents that can modify the absorption characteristics of the chromophore.

The spectrum is expected to show absorptions due to π → π* transitions of the aromatic system. For 4-aminophenol, a structurally related compound, absorption maxima are observed around 230 nm and 290 nm. researchgate.netresearchgate.net The presence of the fluorine atom and the aminoethyl group in this compound will likely cause a shift in the position and intensity of these absorption bands. The fluorine atom, being an electron-withdrawing group, might cause a slight hypsochromic (blue) shift, while the amino group, being an electron-donating group, typically causes a bathochromic (red) shift. mdpi.comnih.gov

The pH of the solution can also significantly affect the UV-Vis spectrum. In acidic conditions, the amino group will be protonated, which will alter its electronic properties and likely lead to a spectrum that resembles that of a substituted phenol. In basic conditions, the phenolic hydroxyl group will be deprotonated to a phenoxide ion, which will result in a bathochromic shift of the absorption bands due to increased conjugation.

Table 5: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax)Electronic TransitionChromophore/AuxochromeSolvent Effects
~230-240 nmπ → πPhenyl ringSensitive to solvent polarity
~280-300 nmπ → πPhenyl ring with -OH and -NH₂ auxochromesBathochromic shift in polar solvents
pH-dependent shiftsn → π*Non-bonding electrons on N and OSignificant shifts upon protonation/deprotonation

Stereochemical Analysis

The stereochemical analysis of this compound is essential as it possesses a chiral center at the carbon atom of the aminoethyl group, and thus exists as a pair of enantiomers. The biological and pharmacological properties of enantiomers can differ significantly, making their separation and analysis crucial.

The primary technique for stereochemical analysis is chiral high-performance liquid chromatography (HPLC). youtube.com This method utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers. ntu.edu.sgnih.gov Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective for the separation of chiral amines. yakhak.orgnih.gov

For the analysis of this compound, a normal-phase or reversed-phase chiral HPLC method would be developed. The choice of mobile phase is critical for achieving good separation (resolution) between the enantiomeric peaks. yakhak.org Detection is typically performed using a UV detector. yakhak.org

To determine the enantiomeric excess (ee) of a sample, the peak areas of the two enantiomers are integrated. The ee is a measure of the purity of one enantiomer in a mixture and is calculated as:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.

In addition to chromatography, derivatization with a chiral reagent to form diastereomers, which can then be separated by standard non-chiral chromatography or analyzed by NMR spectroscopy, is another approach. researchgate.net However, direct separation on a chiral column is generally preferred for its simplicity and accuracy. youtube.com

Table 6: Methods for Stereochemical Analysis of this compound

Analytical TechniquePrincipleKey Parameters
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. ntu.edu.sgChiral column (e.g., polysaccharide-based), mobile phase composition, flow rate, detection wavelength. yakhak.orgnih.gov
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral capillary column.Chiral stationary phase, temperature program, carrier gas flow.
NMR with Chiral Shift Reagents Formation of transient diastereomeric complexes that have different NMR chemical shifts.Choice of chiral shift reagent, solvent.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules. researchgate.netProvides information on the absolute configuration and enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess in a sample. uma.esheraldopenaccess.us This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. uni-muenchen.de The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high enantioselectivity for a variety of chiral compounds. windows.net

For a compound like this compound, a typical chiral HPLC method would involve a systematic screening of different CSPs and mobile phase compositions to achieve optimal separation. windows.net The mobile phase can be operated in normal-phase, reversed-phase, or polar organic modes. Detection is commonly performed using a UV detector, as the phenol moiety in the compound is chromophoric. heraldopenaccess.us

Table 1: Illustrative Parameters for Chiral HPLC Method Development

ParameterDescriptionTypical Values/Options
Chiral Stationary Phase (CSP) The stationary phase that enables chiral recognition.Cellulose or Amylose-based (e.g., Lux Cellulose-1, Chiralcel OD-H)
Mobile Phase The solvent that carries the sample through the column.Normal Phase: Hexane/Ethanol (B145695); Reversed Phase: Acetonitrile/Water with buffer
Flow Rate The speed at which the mobile phase moves through the column.0.5 - 1.5 mL/min
Detection The method used to detect the compound as it elutes.UV-Vis Detector (e.g., at 280 nm)
Column Temperature Can affect retention times and resolution.20 - 40 °C

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantioselective analysis of volatile chiral compounds. uni-muenchen.de For non-volatile compounds or those with polar functional groups like this compound, derivatization is a necessary prerequisite to increase volatility and improve chromatographic performance. sigmaaldrich.com The amine and hydroxyl groups in the target compound would typically be derivatized. For instance, the amino group can be acylated (e.g., with trifluoroacetic anhydride) and the hydroxyl group can be silylated. sigmaaldrich.com

The separation of the derivatized enantiomers is achieved on a chiral capillary column. gcms.cz These columns contain a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which provides the enantioselective interactions needed for separation. uni-muenchen.deresearchgate.net The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline separation of the enantiomeric peaks. sigmaaldrich.com

The benefits of chiral GC include high resolution, sensitivity, and often shorter analysis times compared to HPLC. sigmaaldrich.com The elution order of the enantiomers can sometimes be reversed by using a different derivatizing agent or a CSP with the opposite chirality, which can be advantageous for the accurate quantification of a trace enantiomer in the presence of an excess of the other. sigmaaldrich.comresearchgate.net

Table 2: Typical Parameters for Chiral GC Analysis following Derivatization

ParameterDescriptionTypical Values/Options
Derivatization Reagents Chemicals used to modify the analyte for GC analysis.N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trifluoroacetic anhydride (B1165640) (TFAA)
Chiral Capillary Column The column used for enantiomeric separation.Cyclodextrin-based (e.g., Chiraldex G-TA)
Carrier Gas The gas that transports the sample through the column.Helium or Hydrogen
Temperature Program The temperature gradient used during the analysis.e.g., 100°C to 200°C at 5°C/min
Detector The device that detects the compounds as they elute.Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Advanced Methods for Absolute Configuration Assignment (e.g., Marfey's reagent)

Determining the absolute configuration of a chiral molecule (i.e., assigning it as R or S) is a more complex task than simply determining the enantiomeric excess. One of the well-established chemical methods for this purpose is the use of Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or its analogues. mdpi.comnih.gov

This method involves the derivatization of the chiral primary amine, such as the one in this compound, with Marfey's reagent. This reaction forms diastereomers that, unlike enantiomers, have different physical properties and can be separated by standard achiral HPLC. nih.govresearchgate.net

The procedure involves reacting the racemic or enantiomerically enriched amine with L-Marfey's reagent to produce two diastereomers, L-D and L-L. These diastereomers are then separated on a reverse-phase HPLC column. The elution order of these diastereomers is generally predictable based on their structure. researchgate.net For amino acids and similar primary amines, the L-D diastereomer (formed from the D-enantiomer of the analyte and the L-reagent) typically has a longer retention time than the L-L diastereomer due to steric hindrance affecting its interaction with the stationary phase. researchgate.net By comparing the retention time of the derivatized unknown enantiomer with that of a derivatized standard of known configuration, the absolute configuration of the unknown can be assigned.

Advanced Marfey's methods often couple the HPLC separation with mass spectrometry (LC-MS), which aids in the positive identification of the derivatized analyte peaks, especially when dealing with complex mixtures or low concentrations. researchgate.netepa.gov

Table 3: Steps and Components for Absolute Configuration Determination using Marfey's Method

StepDescriptionKey Components/Parameters
1. Derivatization Reaction of the amine with Marfey's reagent.Marfey's Reagent (FDAA), analyte, bicarbonate buffer, heat
2. HPLC Separation Separation of the resulting diastereomers.C18 reverse-phase column, gradient elution (e.g., water/acetonitrile with TFA)
3. Detection Detection of the separated diastereomers.UV-Vis Detector (at ~340 nm) or Mass Spectrometer
4. Analysis Comparison of retention times to assign configuration.Elution order of L-L vs. L-D diastereomers

This structured analytical approach provides a comprehensive characterization of the stereochemical properties of this compound, which is essential for its development and application in various scientific fields.

Theoretical and Computational Studies of 4 1 Aminoethyl 2 Fluorophenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Such calculations for 4-(1-Aminoethyl)-2-fluorophenol would provide fundamental information about its structure and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of a molecule's atoms, known as geometry optimization. For a flexible molecule like this compound, which has a rotatable aminoethyl side chain, conformational analysis is necessary to identify the various low-energy structures (conformers) and their relative stabilities. This would typically involve systematically rotating the single bonds and calculating the energy of each resulting conformation. Without specific studies, the preferred conformation and the energy barriers between different conformers of this compound remain undetermined.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Charge Transfer)

The electronic structure of a molecule governs its chemical and optical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A small gap suggests that the molecule can be easily excited and is more reactive. wikipedia.org Intramolecular charge transfer, the movement of electron density from one part of the molecule to another upon excitation, can also be predicted from the nature of the HOMO and LUMO. For this compound, such an analysis would reveal the electron-donating and electron-accepting regions of the molecule, but specific data on its HOMO-LUMO gap and charge transfer characteristics are not available.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions (e.g., hydrogen bonding)

NBO analysis is a powerful tool for understanding the interactions within and between molecules. nih.gov It can elucidate the nature of chemical bonds and quantify the strength of intermolecular interactions, such as hydrogen bonds. nih.gov For this compound, the amino and hydroxyl groups are capable of forming hydrogen bonds, which would significantly influence its physical properties and interactions with other molecules. An NBO analysis would provide a detailed picture of these interactions, but such a study is not currently available.

Prediction of Spectroscopic Parameters (e.g., theoretical ¹³C chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹³C) and infrared (IR) vibrational frequencies can aid in the interpretation of experimental spectra. While experimental spectroscopic data for related compounds exist, specific theoretical predictions for this compound are absent from the literature.

Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvent effects modeling, using methods like the Polarizable Continuum Model (PCM), can account for these interactions in computational calculations. materialsciencejournal.org This allows for a more realistic prediction of a molecule's properties in solution. A study of this compound incorporating solvent effects would provide a more accurate understanding of its behavior in different chemical environments, but this research has yet to be published.

Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For this compound, molecular docking studies are pivotal in hypothesizing its mechanism of action at the atomic level.

Prediction of Ligand-Receptor Interactions

The specific chemical features of this compound—a phenol (B47542) ring, a basic aminoethyl side chain, and a fluorine substituent—are key determinants of its potential interactions with biological receptors. Molecular docking simulations can predict the nature and geometry of these non-covalent interactions, which are fundamental to the stability of the ligand-receptor complex.

The primary functional groups of this compound are anticipated to engage in a variety of interactions:

Hydrogen Bonding: The hydroxyl (-OH) group of the phenol and the primary amine (-NH2) of the ethylamine (B1201723) side chain are potent hydrogen bond donors and acceptors. These groups can form strong hydrogen bonds with polar amino acid residues, such as aspartate, glutamate, serine, and threonine, within a protein's binding pocket. The protonated amine can also act as a strong hydrogen bond donor.

Arene-π Interactions: The aromatic phenol ring can participate in arene-π (or π-π) stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This type of interaction is crucial for the proper orientation and anchoring of the ligand within the binding site.

Halogen Bonding: The fluorine atom, being an electronegative element, can act as a halogen bond donor. This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom in the protein backbone or side chains. This can contribute to the binding affinity and selectivity of the compound.

Cation-π Interactions: Under physiological pH, the primary amine of the ethylamine side chain is likely to be protonated, forming a positively charged ammonium (B1175870) group. This cation can engage in favorable electrostatic interactions with the electron-rich face of aromatic amino acid residues (phenylalanine, tyrosine, tryptophan), a phenomenon known as cation-π interaction. This is often a significant contributor to the binding energy of ligands containing basic amine groups.

Ionic Interactions: The positively charged aminoethyl group can also form salt bridges or ionic bonds with negatively charged amino acid residues like aspartate and glutamate. researchgate.net

Table 1: Predicted Ligand-Receptor Interactions for this compound

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residues
Phenolic -OH groupHydrogen Bond (Donor/Acceptor)Asp, Glu, Gln, Asn, Ser, Thr, His, Backbone C=O
Phenyl RingArene-π StackingPhe, Tyr, Trp
Fluoro-substituentHalogen BondBackbone C=O, Ser, Thr
Aminoethyl -NH3+ groupCation-π InteractionPhe, Tyr, Trp
Aminoethyl -NH3+ groupHydrogen Bond (Donor)Asp, Glu, Gln, Asn, Ser, Thr, Backbone C=O
Aminoethyl -NH3+ groupIonic Bond (Salt Bridge)Asp, Glu

Elucidation of Potential Molecular Targets and Modulatory Mechanisms

The structural features of this compound, particularly its (R)-enantiomer, strongly suggest that its primary molecular targets are the Tropomyosin receptor kinases (Trk) . tandfonline.com The (R)-enantiomer is documented as a key intermediate in the synthesis of potent Trk inhibitors, which are a class of targeted anti-cancer agents. tandfonline.com The Trk family consists of three receptor tyrosine kinases: TrkA, TrkB, and TrkC. These receptors play crucial roles in neuronal survival, differentiation, and synaptic plasticity, but their aberrant activation through gene fusions is a known driver in various cancers. nih.gov

Computational studies on small molecule inhibitors targeting the Trk family have revealed common binding modes. The majority of these inhibitors are classified as Type I inhibitors , which are ATP-competitive. nih.gov They bind to the ATP-binding pocket of the kinase domain in its active conformation. nih.gov

Based on the structure of known Trk inhibitors derived from similar scaffolds, it is hypothesized that this compound would also function as a Type I inhibitor. The modulatory mechanism would involve the following steps:

The compound enters the ATP-binding site of the Trk kinase domain.

It forms a network of the interactions detailed in the section above (hydrogen bonds, π-stacking, etc.) with key residues in the hinge region, the DFG motif, and other parts of the active site.

By occupying the space normally taken by ATP, it prevents the binding and subsequent hydrolysis of ATP.

This blockade of ATP binding inhibits the autophosphorylation of the kinase, thereby shutting down the downstream signaling cascades that promote cell growth and survival.

The potential for this compound to modulate enzyme activity has been noted, suggesting its use as a biochemical tool in studying metabolic pathways. tandfonline.com Its interaction with diverse biological targets also makes it a candidate for development as a biochemical probe. tandfonline.com

Table 2: Potential Molecular Targets and Modulatory Mechanisms for this compound

Potential Molecular TargetTarget ClassPredicted Mechanism of ActionTherapeutic Relevance
Tropomyosin receptor kinase A (TrkA)Receptor Tyrosine KinaseATP-competitive inhibition (Type I)Cancers with NTRK1 gene fusions
Tropomyosin receptor kinase B (TrkB)Receptor Tyrosine KinaseATP-competitive inhibition (Type I)Cancers with NTRK2 gene fusions, Neurological Disorders
Tropomyosin receptor kinase C (TrkC)Receptor Tyrosine KinaseATP-competitive inhibition (Type I)Cancers with NTRK3 gene fusions

Biological and Biochemical Investigations of 4 1 Aminoethyl 2 Fluorophenol

Enzyme Interactions and Inhibition Mechanisms

Research into 4-(1-Aminoethyl)-2-fluorophenol has highlighted its role as a modulator of enzyme function, stemming from its ability to specifically interact with various enzyme classes.

The compound demonstrates a notable interaction with specific molecular targets, including enzymes and receptors. Its chiral nature is a key determinant in its selective binding. A significant class of enzymes that interact with this compound is the transaminases (aminotransferases). This interaction is so specific that ω-transaminases are utilized in the biocatalytic, enantioselective synthesis of its (R)-enantiomer from ketone precursors. This synthetic application underscores a direct and specific engagement with the transaminase active site. Beyond transaminases, the compound is known to interact with other enzymes involved in metabolic pathways, making it a subject of interest in biochemical research.

As a chiral molecule, this compound functions as a ligand, binding to the active sites of specific enzymes or the binding domains of receptors. The mechanism of this interaction involves multiple points of contact dictated by its functional groups. The phenol (B47542) group is capable of forming hydrogen bonds, while the aminoethyl group can participate in ionic interactions. These interactions allow the compound to fit into and occupy specific pockets within a protein's three-dimensional structure, thereby influencing the protein's biological activity.

The binding of this compound to an enzyme can modulate its activity, leading to either inhibition or enhancement. By occupying the active site, it can act as an enzyme inhibitor, preventing the natural substrate from binding and halting the catalytic cycle. Conversely, in some cases, its binding may induce a conformational change that enhances the enzyme's activity. This dual potential as either an inhibitor or an activator makes it a valuable tool for studying enzyme mechanisms and metabolic pathways in neuropharmacology and other areas of biochemical research.

In Vitro Metabolic Pathway Studies

Understanding the metabolic fate of this compound is crucial for characterizing its biochemical profile. In vitro studies using cellular and subcellular systems are instrumental in mapping its biotransformation.

In vitro studies suggest that this compound can undergo several metabolic transformations. The presence of the fluorine atom can influence its metabolic stability and the pathways it enters. Key potential biotransformation pathways include the hydroxylation of the fluorophenol group and reactions involving the aminoethyl side chain. For instance, the 4-fluorophenol (B42351) moiety can undergo NADPH-dependent hydroxylation mediated by monooxygenase enzymes, a process that can lead to defluorination. Studies on similar structures, such as 4-halophenols, have shown that they can be biotransformed into corresponding catechol derivatives by hydroxylase enzymes. researchgate.net The aminoethyl group itself can be a site for oxidation, potentially forming an imine or nitrile.

Below is a table summarizing potential metabolic reactions.

Reaction Type Functional Group Involved Potential Product Type Enzyme Class Implicated
Hydroxylation Phenol RingCatechol DerivativeMonooxygenases / Hydroxylases
Oxidation Aminoethyl GroupImine or NitrileOxidases
Reduction Phenol RingCyclohexanol DerivativeReductases

To definitively trace and confirm the metabolic pathways of this compound, stable isotope labeling is the benchmark technique in drug metabolism studies. nih.govmdpi.com This methodology involves synthesizing the compound with one or more atoms replaced by a heavier, stable isotope, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N). mdpi.com Occasionally, radioisotopes like carbon-14 (B1195169) (¹⁴C) are also used due to the high sensitivity of detection. researchgate.net

When the isotopically labeled compound is introduced into an in vitro metabolic system (e.g., liver microsomes or hepatocytes), its journey through various biotransformation reactions can be meticulously tracked. nih.gov The primary analytical tool for this purpose is mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC). nih.gov The mass spectrometer detects the characteristic mass shift of the labeled compound and its metabolites, allowing for their unambiguous identification against the complex background of a biological sample. nih.govnih.gov This approach enables researchers to confirm the structures of metabolites, quantify their formation, and piece together the complete metabolic network. nih.gov

The table below outlines the common isotopes used and their role in metabolic studies.

Isotope Type Detection Method Application in Pathway Elucidation
Carbon-13 (¹³C) StableMass Spectrometry (MS)Tracing the carbon skeleton of the molecule through metabolic transformations. researchgate.net
Deuterium (²H) StableMass Spectrometry (MS)Investigating reactions at specific C-H bonds; can be used to probe kinetic isotope effects. mdpi.com
Nitrogen-15 (¹⁵N) StableMass Spectrometry (MS)Tracking the fate of nitrogen-containing functional groups like amines. whiterose.ac.uk
Carbon-14 (¹⁴C) RadioactiveScintillation Counting / AMSUsed in quantitative studies to determine the total amount of drug-related material. researchgate.net

Role of Specific Enzymes in Metabolism (e.g., oxidoreductases)

The metabolism of xenobiotics, including pharmaceutical compounds and their intermediates, is a critical area of study in drug development. Enzymes, particularly those from the oxidoreductase class, play a pivotal role in these biotransformation processes. In the context of this compound, specific enzymes have been identified as crucial for its synthesis and potential metabolic pathways.

Notably, ω-transaminases (ω-TAs) have been instrumental in the asymmetric synthesis of the chiral amine (R)-2-(1-aminoethyl)-4-fluorophenol from a prochiral ketone precursor. researchgate.net This enzymatic process is highly efficient, yielding the desired (R)-enantiomer with an enantiomeric excess greater than 99%. researchgate.net The reaction, catalyzed by ω-transaminase, involves the transfer of an amino group to a ketone, a process that is often reversible and can be inhibited by the products. researchgate.net To overcome the unfavorable equilibrium, a dual-enzyme system combining ω-transaminase with pyruvate (B1213749) decarboxylase (PDC) has been effectively employed. researchgate.net PDC removes the pyruvate by-product, shifting the equilibrium towards the formation of the chiral amine. researchgate.net

While the primary focus of research has been on the enzymatic synthesis of this compound, the enzymes involved, such as transaminases, are also key players in the metabolic pathways of many amine-containing compounds in biological systems. The susceptibility of the amino group and the phenolic ring to enzymatic modification suggests that oxidoreductases could be involved in its in vivo metabolism, potentially through processes like deamination or hydroxylation.

Enzyme ClassSpecific Enzyme ExampleRole in Relation to this compoundOutcome
Transferaseω-Transaminase (from Vibrio fluvialis JS17)Asymmetric synthesis of (R)-2-(1-aminoethyl)-4-fluorophenolHigh yield (82%) and enantiomeric excess (>99%) of the (R)-enantiomer researchgate.net
LyasePyruvate Decarboxylase (PDC)Used in a coupled-enzyme system to remove pyruvateShifts reaction equilibrium, improving synthesis efficiency researchgate.net

Role as a Building Block in Drug Discovery Research

This compound, particularly its chiral forms, serves as a valuable building block in the synthesis of complex pharmaceutical molecules. Its structural features—a fluorinated phenol ring and a chiral aminoethyl side chain—make it a versatile intermediate for creating compounds with specific three-dimensional arrangements, which is often crucial for potent and selective biological activity.

Precursor in the Synthesis of Biologically Active Compounds

The compound is a recognized precursor in the synthesis of various pharmaceutical agents. Its utility stems from the reactivity of its functional groups, which allow for further chemical modifications to build more complex molecules. A significant application of (R)-2-(1-Aminoethyl)-4-fluorophenol is as a key intermediate in the synthesis of repotrectinib (B610555). researchgate.net Repotrectinib is an anti-cancer agent that targets specific genetic alterations involving the neurotrophic tropomyosin receptor kinase (NTRK) genes. researchgate.net The synthesis of repotrectinib utilizes the chiral amine provided by (R)-2-(1-Aminoethyl)-4-fluorophenol to construct the final active pharmaceutical ingredient with high stereochemical purity. researchgate.net

The development of greener and more scalable synthetic routes to produce this key intermediate highlights its importance in the pharmaceutical industry. researchgate.net Research has focused on enzymatic and micellar-based synthetic methods to improve yield, enantioselectivity, and reduce the use of hazardous materials. researchgate.net

Precursor CompoundBiologically Active CompoundTherapeutic Area
(R)-2-(1-Aminoethyl)-4-fluorophenolRepotrectinibOncology (NTRK gene fusion-positive cancers) researchgate.net

Chiral Intermediate for Complex Pharmaceutical Scaffolds

The chirality of this compound is a critical attribute that makes it a highly sought-after intermediate for the construction of complex pharmaceutical scaffolds. Chiral amines are fundamental components of a vast number of natural products and synthetic drugs, with an estimated 40-45% of small-molecule pharmaceuticals containing a chiral amine fragment. nih.gov

The (R)-enantiomer of 2-(1-Aminoethyl)-4-fluorophenol is particularly valuable due to its role in creating molecules with precise spatial orientations necessary for interacting with biological targets like enzymes and receptors. The asymmetric synthesis of this chiral amine, often achieved through biocatalysis with enzymes like ω-transaminases, ensures a high degree of enantiomeric purity, which is a critical requirement in modern drug development to minimize off-target effects and improve therapeutic efficacy. researchgate.net The use of such chiral intermediates is a cornerstone of asymmetric synthesis, a field dedicated to the creation of enantiomerically pure compounds. nih.gov

The demand for enantiomerically enriched amines like this compound has spurred the development of innovative and sustainable synthetic methods, including catalytic asymmetric hydrogenation and various biocatalytic approaches. nih.govnih.gov These methods provide efficient access to these crucial building blocks for drug discovery platforms. nih.gov

Chiral IntermediateSynthetic MethodKey FeaturesApplication
(R)-2-(1-Aminoethyl)-4-fluorophenolω-Transaminase-catalyzed asymmetric biosynthesisHigh enantiomeric excess (>99% ee) researchgate.netSynthesis of complex pharmaceutical scaffolds, such as in anti-tumor drugs researchgate.net
Chiral Amines (general)Catalytic Asymmetric HydrogenationEfficient for producing α, β, or γ-chiral amines nih.govBroad use in synthesizing a wide variety of pharmaceuticals nih.gov

Future Research Directions

Development of Next-Generation Synthetic Methodologies

Current synthetic routes to 4-(1-Aminoethyl)-2-fluorophenol often rely on the enantioselective reduction of a ketone precursor, 2-acetyl-4-fluorophenol. This is frequently achieved using chiral catalysts or biocatalysts like alcohol dehydrogenases and transaminases to ensure the correct stereochemistry.

Future research should focus on creating more efficient, sustainable, and scalable synthetic strategies. Key areas for exploration include:

Advanced Biocatalysis: The development of novel, engineered enzymes could provide higher yields and enantiomeric excess under environmentally benign aqueous conditions.

Continuous Flow Chemistry: Transitioning from batch to continuous flow processes could enhance safety, improve consistency, and allow for more efficient large-scale production.

Novel Catalytic Systems: Investigating new asymmetric catalysts, including organocatalysts or more robust metal complexes, could offer alternative pathways that are more cost-effective or tolerant of a wider range of functional groups.

Advanced Structural and Conformational Studies through Integrated Experimental and Theoretical Approaches

A thorough understanding of the three-dimensional structure and conformational flexibility of this compound is critical to understanding its interaction with biological targets. Future work should integrate experimental techniques with high-level computational modeling.

Experimental Analysis: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide definitive data on the solid-state structure and solution-state dynamics.

Theoretical Modeling: Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the molecule's geometric and electronic properties. researchgate.netresearchgate.net These theoretical models can help interpret experimental spectroscopic data (IR, UV-Vis) and explore the molecule's full conformational landscape, revealing how the chiral center and electronegative fluorine atom dictate its preferred shapes. researchgate.net

Deeper Elucidation of Molecular Recognition and Binding Dynamics

The therapeutic potential of compounds derived from this compound is rooted in their ability to selectively bind to biological macromolecules like enzymes and receptors. Future research must move beyond static pictures of binding to explore the dynamic nature of these interactions.

Advanced computational tools will be central to this effort:

Molecular Docking and Simulation: Molecular docking can predict how the molecule fits into the active site of a protein, while long-scale molecular dynamics (MD) simulations can validate the stability of these interactions over time. deepdyve.com

Free-Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide quantitative estimates of binding affinity, helping to rank potential biological targets. deepdyve.com

Exploring Binding Mechanisms: Research can draw inspiration from studies on how flexible biomolecules recognize each other. nih.gov The binding of this compound may involve interactions with dynamic protein regions or induce conformational changes in its target, a phenomenon that can be studied using both simulation and single-molecule experimental techniques. nih.govnih.gov

Exploration of Novel Biochemical Functions and Interactions

While the (R)-enantiomer is linked to anti-tumor activity, the full spectrum of biological effects for both enantiomers is largely unknown. A systematic exploration of new biochemical functions is a key future direction.

Target Identification: High-throughput screening of the compound against large panels of enzymes and receptors could uncover entirely new biological targets and therapeutic applications.

Pharmacological Profiling: Based on its structure as a phenethylamine (B48288) derivative, investigating its activity on neurotransmitter systems could reveal potential applications in treating neurological or psychiatric disorders.

Use as a Biochemical Probe: The unique combination of a fluorine atom (a useful NMR and PET imaging label) and a chiral center makes it a promising candidate for use as a biochemical probe to investigate biological pathways and enzyme mechanisms.

Application in the Synthesis of Advanced Chemical Entities

This compound is a valuable chiral scaffold for the synthesis of more complex molecules. Future research should leverage this potential by using it as a starting point for creating libraries of novel compounds. By systematically modifying its functional groups—the amine, the phenol (B47542), and the aromatic ring—chemists can conduct detailed Structure-Activity Relationship (SAR) studies. This approach will be essential for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates targeting cancer, neurological disorders, and other diseases identified through continued research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-Aminoethyl)-2-fluorophenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves reductive amination of 2-fluoro-4-acetylphenol using ammonia or amine derivatives. Optimization includes adjusting reaction temperature (e.g., 50–80°C), solvent polarity (e.g., methanol or ethanol), and catalyst selection (e.g., palladium or platinum-based catalysts). Purity (>95%) can be achieved via recrystallization or column chromatography, as demonstrated in intermediates with similar fluorinated phenol structures . Monitoring by TLC or HPLC ensures reaction progression and impurity removal .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify the aromatic fluorine coupling (e.g., splitting patterns at δ 6.8–7.2 ppm) and aminoethyl proton signals (δ 1.2–1.5 ppm for CH₃, δ 2.7–3.1 ppm for CH₂NH₂) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (expected m/z ~153.1 for C₈H₁₀FNO) and fragmentation patterns .
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-F stretch) validate functional groups .

Q. How does the compound's stability vary under different storage conditions, and what precautions are necessary for long-term use?

  • Methodological Answer : Stability studies indicate that this compound should be stored in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the amine group. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC analysis can quantify decomposition products like oxidized amines or fluorophenol derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations predict the electronic and reactive properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP/6-311++G(d,p)) model the molecule’s HOMO-LUMO gap (ΔE ~6 eV), indicating charge transfer potential. Solvent effects (e.g., water vs. DMSO) are incorporated using the PCM model to predict solvatochromic shifts in UV-Vis spectra. Vibrational frequencies from DFT align with experimental FT-IR data to validate computational models .

Q. What role does this compound play in drug discovery, particularly in targeting fluorinated bioactive molecules?

  • Methodological Answer : The compound serves as a precursor for fluorinated β-phenethylamine derivatives, which are key in designing CNS-targeting drugs (e.g., dopamine analogs). Structure-activity relationship (SAR) studies can modify the aminoethyl chain length or fluorine position to optimize binding to G-protein-coupled receptors (GPCRs) . Radiolabeling with ¹⁸F (via nucleophilic substitution) enables PET tracer development for neurological imaging .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in starting material purity or reaction atmosphere (e.g., O₂ exposure). Systematic replication under controlled conditions (e.g., glovebox for air-sensitive steps) and cross-validation with alternative techniques (e.g., X-ray crystallography for absolute configuration confirmation) are critical. Collaborative data-sharing platforms like PubChem or Connected Papers aid in benchmarking results .

Q. What strategies are employed to study the stereochemical impact of the aminoethyl group on biological activity?

  • Methodological Answer : Chiral resolution via HPLC using a cellulose-based CSP (chiral stationary phase) separates enantiomers. Comparative bioassays (e.g., enzyme inhibition or cell viability) between (R)- and (S)-enantiomers reveal stereospecific interactions. Molecular docking simulations (e.g., AutoDock Vina) further predict enantiomer binding affinities to target proteins .

Q. Which advanced analytical methods are suitable for detecting trace impurities in this compound batches?

  • Methodological Answer : UPLC-QTOF-MS with a C18 column (1.7 µm particle size) identifies impurities at ppm levels. Method validation follows ICH guidelines, assessing linearity (R² > 0.995), LOQ (<0.1%), and precision (%RSD < 2%). Impurity profiling may include synthesis byproducts like unreacted 2-fluoro-4-acetylphenol or N-alkylated derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.